2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N,N-dimethylacetamide is a chemical compound with the molecular formula and a molecular weight of 379.3 g/mol. It is classified as an acetamide derivative and is notable for its potential applications in scientific research, particularly in pharmacological studies. The compound is identified by the CAS number 341964-64-5 and is recognized for its structural complexity, which includes multiple functional groups that may influence its biological activity.
This compound belongs to the class of organic compounds known as amides, specifically acetamides. It also contains elements typical of sulfonyl compounds due to the presence of a sulfanyl group. Its structure features dichloro and isopropoxy substituents that suggest potential interactions with biological targets.
The synthesis of 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N,N-dimethylacetamide typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the search results, compounds of this nature are generally synthesized through:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N,N-dimethylacetamide can be represented using various structural formulas:
CC(C)OC1=C(C=C(C(=C1)NC(=O)CSCC(=O)N(C)C)Cl)Cl
XFLAWFAFFWSFFR-UHFFFAOYSA-N
These structures indicate a complex arrangement of aromatic rings, halogen atoms, and functional groups that contribute to its chemical properties and potential biological activities.
The compound's physical properties include:
The chemical behavior of 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N,N-dimethylacetamide can be characterized by its reactivity towards nucleophiles and electrophiles due to the presence of both amide and sulfanyl functionalities. Potential reactions include:
These reactions require specific conditions such as solvent choice (e.g., aqueous vs organic solvents), temperature control, and possibly catalysts to facilitate desired transformations while minimizing side reactions.
Further studies would be required to elucidate specific targets and confirm biological activity through experimental assays.
The primary applications of 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N,N-dimethylacetamide lie in:
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1823362-29-3
CAS No.: 116296-75-4